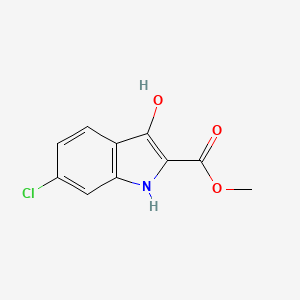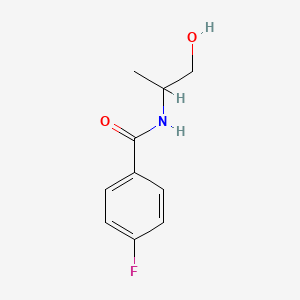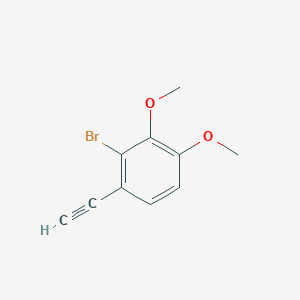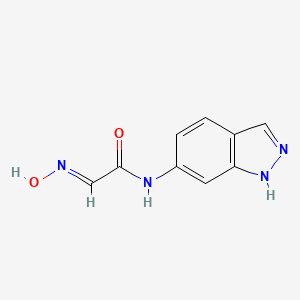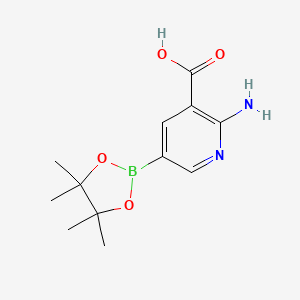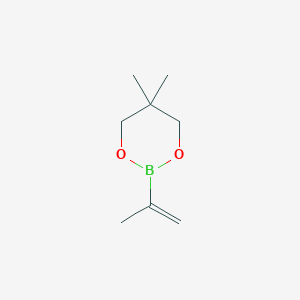
2,3,5-Trichloro-4-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-4-nitropyridine is a chlorinated nitropyridine derivative. Pyridine derivatives are significant in organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and other industrial products. The presence of chlorine and nitro groups in the pyridine ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-4-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method involves the reaction of pyridine with chlorinating agents such as phosphorus oxychloride, followed by nitration using nitric acid and a dehydrating agent . Another approach includes the use of polychloropyridine derivatives with oxidative agents like trifluoroperacetic acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. This method involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trichloro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, amines, and thiols are used under mild to moderate conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The primary product is 2,3,5-Trichloro-4-aminopyridine.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme
Eigenschaften
Molekularformel |
C5HCl3N2O2 |
|---|---|
Molekulargewicht |
227.43 g/mol |
IUPAC-Name |
2,3,5-trichloro-4-nitropyridine |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)3(7)4(2)10(11)12/h1H |
InChI-Schlüssel |
ABXQHMCSZHOAGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



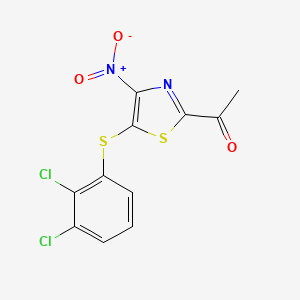
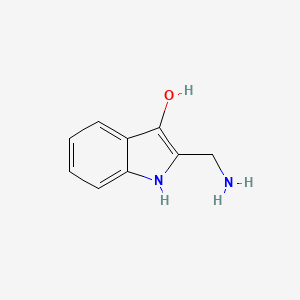

![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
